tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate
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Overview
Description
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a chiral piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and carboxylate functional groups, along with the chiral centers, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and tert-butylamine.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving a condensation reaction between phenylacetic acid and tert-butylamine under acidic conditions.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a stereoselective reduction of a ketone intermediate, using reagents such as sodium borohydride or lithium aluminum hydride.
Protection and Deprotection Steps: Protecting groups may be used to selectively introduce functional groups at specific positions on the piperidine ring. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow chemistry are examples of techniques that may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution with amines or alcohols.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Chiral Catalysis: The compound’s chiral centers make it valuable in asymmetric synthesis and chiral catalysis.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
Rel-tert-butyl (2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Rel-tert-butyl (2R,3S)-3-hydroxy-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological targets. This structural feature may confer distinct pharmacological properties compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
ATJRDIDZQTXJLY-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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